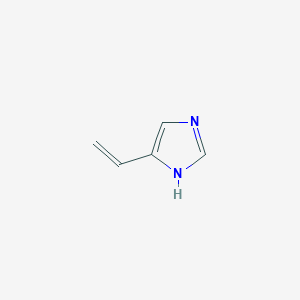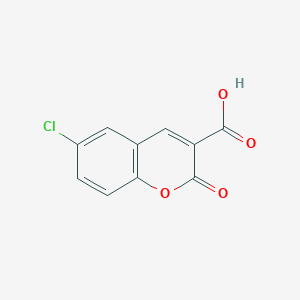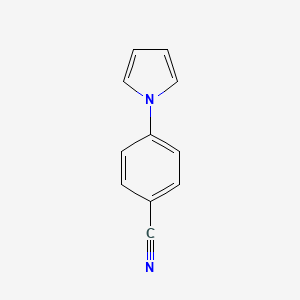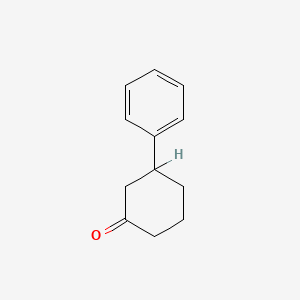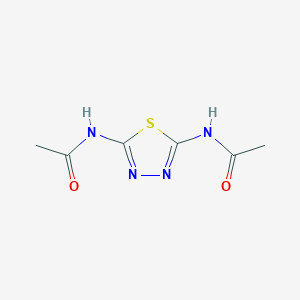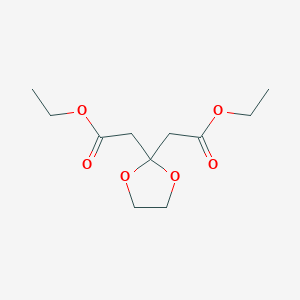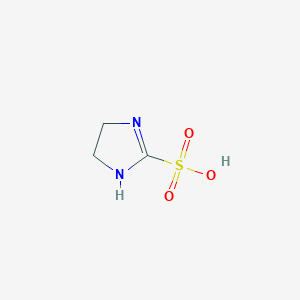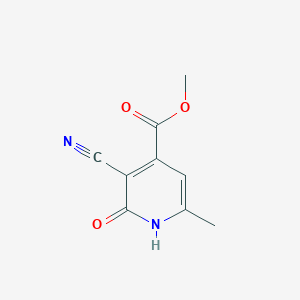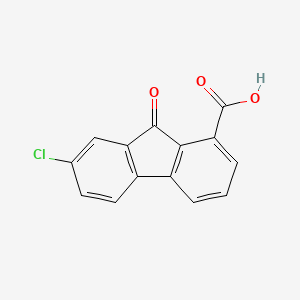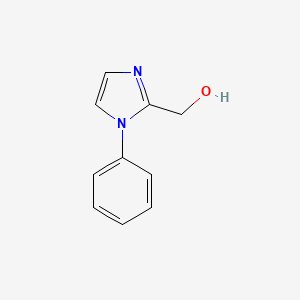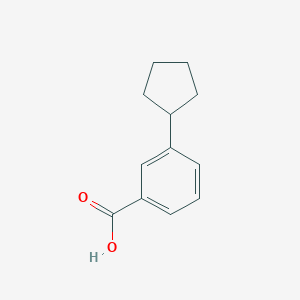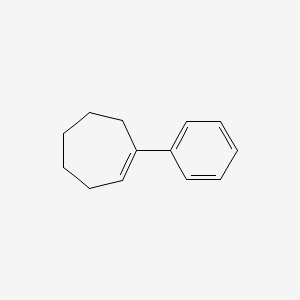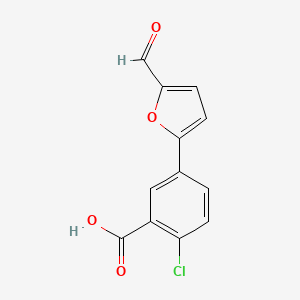
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid
Vue d'ensemble
Description
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H7ClO4 and its molecular weight is 250.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Crystal Structure and DFT Study
In the study by Sapari et al. (2019), a compound structurally related to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid was synthesized and analyzed for its crystal structure. This study is significant for understanding the molecular and crystalline properties of similar compounds, which can have applications in materials science and pharmaceuticals (Sapari et al., 2019).
2. Synthesis and Antimicrobial Activity
A 2017 study by Chaitanya et al. involved the synthesis of derivatives related to the chemical structure of this compound. The antimicrobial activity of these compounds was evaluated, indicating potential applications in developing new antimicrobial agents (Chaitanya et al., 2017).
3. Luminescent Sensors for Ion Detection
Research by Emandi et al. (2018) on imidazole derivatives, which share a similar functional group with this compound, demonstrated their use as luminescent sensors for detecting cyanide and mercury ions. This highlights the potential of related compounds in environmental monitoring and safety applications (Emandi et al., 2018).
4. Synthesis for Antibacterial and Antifungal Applications
A 2003 study by Sodha et al. explored the synthesis of compounds using p-(5-formyl-furan-2-yl)benzoic acid and evaluated their antibacterial and antifungal activities. This research contributes to the understanding of how derivatives of this compound can be used in developing new antimicrobial agents (Sodha et al., 2003).
5. Water Purification
Matthews' (1990) research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide, which involved benzoic acid, suggests potential applications for similar compounds in environmental science, specifically in water purification technologies (Matthews, 1990).
6. Plant Growth Regulators
A study conducted by Harris and Huppatz in 1978 investigated synthetic plant growth regulators, including derivatives of benzoic acid. This research provides insights into the agricultural applications of compounds similar to this compound, particularly in enhancing plant growth(Harris & Huppatz, 1978).
7. Photolysis and Chemical Transformations
Research by Lin and Abe (2021) on the photolysis of caged benzoic acids, including the formation of different products under specific conditions, reveals potential applications in photochemistry and material science. This study is relevant for understanding the photochemical behavior of similar compounds (Lin & Abe, 2021).
8. Molecular Salts and Cocrystals
Oruganti et al. (2017) conducted a study on the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, which is structurally related to this compound. This research provides insights into the design and synthesis of molecular salts/cocrystals with potential applications in pharmaceuticals and materials engineering (Oruganti et al., 2017).
Mécanisme D'action
Target of Action
It is known that this compound is a heterocyclic building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that this compound can participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound may affect various biochemical pathways depending on the specific context of its use.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound may induce changes in the structure and function of target molecules, leading to various downstream effects.
Action Environment
It is known that this compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Analyse Biochimique
Biochemical Properties
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can be characterized by binding affinity, specificity, and the resulting biochemical changes .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within the cell. The metabolic pathways of this compound are essential for understanding its overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its mechanisms of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is crucial for comprehending its biochemical properties and effects .
Propriétés
IUPAC Name |
2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO4/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSAJZMYULEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357965 | |
| Record name | 2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355142-36-8 | |
| Record name | 2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


